molecular formula C14H10N4 B3332222 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile CAS No. 87837-08-9

2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile

Cat. No.: B3332222
CAS No.: 87837-08-9
M. Wt: 234.26 g/mol
InChI Key: AVSBFLCZMKZGKY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2,4,5-Benzenetetraacetonitrile is a chemical compound that has been used in the construction of metal-organic frameworks (MOFs) with Zinc (Zn) ions . These MOFs are the primary targets of the compound and play a crucial role in the detection of iron (iii) ions and acetylacetone .

Mode of Action

The compound interacts with its targets by inducing various coordination modes in the BTEC 4− linkers, which are part of the MOFs . This interaction results in the formation of luminescent Zn (ii)-MOFs that can detect iron (iii) ions and acetylacetone with high sensitivity and selectivity .

Biochemical Pathways

It is known that the compound plays a role in the construction of mofs, which are used in the detection of certain ions . The downstream effects of these pathways could include changes in the luminescence properties of the MOFs, thereby affecting their detection capabilities .

Pharmacokinetics

It is known that the compound has a high gi absorption and is a cyp1a2 and cyp3a4 inhibitor . These properties could impact the bioavailability of the compound, potentially affecting its efficacy in the construction of MOFs .

Result of Action

The molecular and cellular effects of 1,2,4,5-Benzenetetraacetonitrile’s action primarily involve the formation of luminescent Zn (ii)-MOFs . These MOFs can detect iron (iii) ions and acetylacetone with high sensitivity and selectivity, demonstrating the compound’s effectiveness in this application .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2,4,5-Benzenetetraacetonitrile. For instance, the compound’s solubility can affect its ability to interact with its targets and form MOFs . Additionally, the compound’s stability under various conditions, such as temperature and pH, can also impact its effectiveness .

Biochemical Analysis

Cellular Effects

The cellular effects of 1,2,4,5-Benzenetetraacetonitrile are also not well-documented. It’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .

Molecular Mechanism

It’s speculated that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 1,2,4,5-Benzenetetraacetonitrile in animal models. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could explore any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Scientific Research Applications

Medicinal Chemistry

2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various targets.

  • Case Study : Research has indicated that derivatives of this compound may exhibit selective inhibition of carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. Compounds derived from similar structures have shown IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, highlighting the potential for developing targeted cancer therapies .

Biochemical Applications

The compound is also studied for its interactions with biomolecules, particularly in enzyme inhibition studies.

  • Enzyme Inhibition : The nitrile group in the compound can interact with active sites of enzymes, potentially inhibiting their function. This property is being investigated for therapeutic applications in diseases where enzyme dysregulation plays a critical role.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties.

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.
CompoundTargetIC₅₀ (nM)Selectivity
This compound derivativeCA IX10.93 - 25.06High
Similar Compound ACA II1.55 - 3.92Moderate
Similar Compound BCA IX15.00Low

Biological Activity

2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile (CAS No. 87837-08-9) is an organic compound with potential biological activities. This compound belongs to a class of nitriles and is characterized by its complex structure, which includes multiple cyanomethyl groups attached to a phenyl ring. The molecular formula is C14H10N4, and it has a molecular weight of 234.26 g/mol .

The biological activity of this compound may involve interactions with various molecular targets within cells. The presence of the nitrile functional group suggests potential reactivity with thiol groups in proteins, which could lead to modulation of enzyme activity or receptor signaling pathways. This compound may act as a covalent modifier, influencing biological processes through its electrophilic nature .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with similar structural features have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have reported that compounds in this class can reduce metastasis in pancreatic cancer models and enhance leptin signaling in hypothalamic cultures .

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate that some related compounds exhibit low toxicity at effective doses used in experimental settings. However, comprehensive toxicity studies are necessary to ensure safety for potential clinical applications.

Comparative Analysis with Related Compounds

Compound NameCAS No.Biological Activity
This compound87837-08-9Potential anticancer and antiviral properties
N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4...VariesAnticancer activity in CF patients
BenzopyrenomycinVariesAntiviral activity against MERS-CoV

Case Studies and Research Findings

  • Anticancer Study : A study involving a derivative of this compound demonstrated significant reductions in local and distant spread of MIA PaCa-2 cells in vivo. The treatment led to decreased liver metastasis when administered at a dose of 10 mg/kg via intraperitoneal injection over three weeks .
  • Antiviral Research : Another investigation reported that related nitrile compounds could effectively inhibit the replication of MERS-CoV without affecting cellular viability. This suggests that structural modifications could enhance antiviral efficacy while maintaining safety .
  • Mechanistic Studies : Research into the mechanism of action revealed that similar compounds could form covalent bonds with cysteine residues in proteins, altering their function and potentially leading to therapeutic effects in cancer and viral infections .

Properties

IUPAC Name

2-[2,4,5-tris(cyanomethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-5-1-11-9-13(3-7-17)14(4-8-18)10-12(11)2-6-16/h9-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSBFLCZMKZGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1CC#N)CC#N)CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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